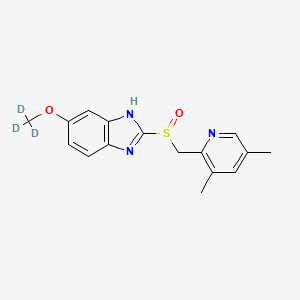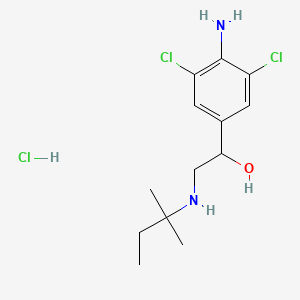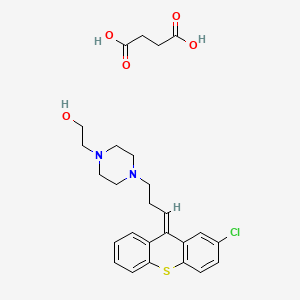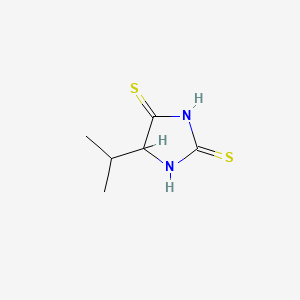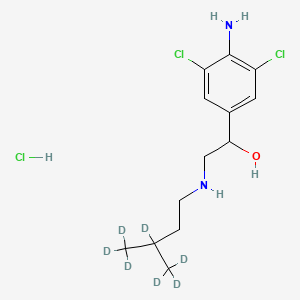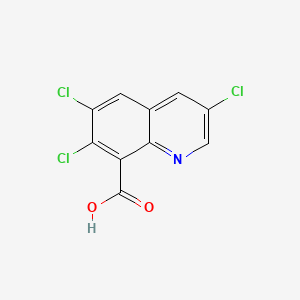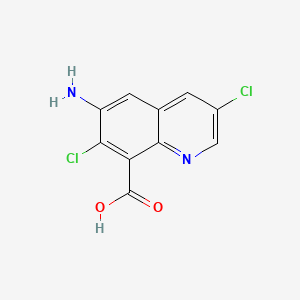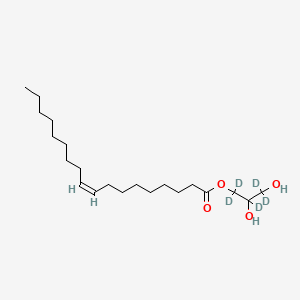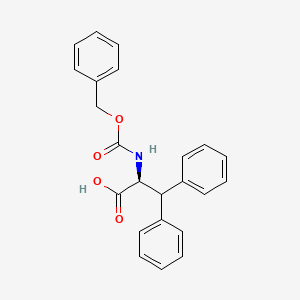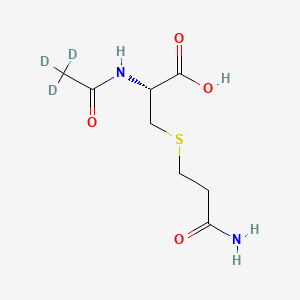
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3: is a deuterated analog of N-Acetyl-S-(carbamoylethyl)-L-cysteine, a metabolite of acrylamide. This compound is used in various scientific research applications due to its unique properties and stability. The deuterium labeling (d3) enhances its utility in metabolic studies and analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 typically involves the reaction of L-cysteine with acrylamide in the presence of deuterated acetic anhydride. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like ethanol or methanol
Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: to maintain consistent reaction conditions
Purification steps: such as crystallization or chromatography to obtain high-purity product
Quality control measures: to ensure the deuterium labeling is consistent and the product meets the required specifications
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides and sulfones
Reduction: Reduction reactions can convert it back to its thiol form
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, methanol
Major Products:
Oxidation products: Sulfoxides, sulfones
Reduction products: Thiol derivatives
Substitution products: Various substituted cysteine derivatives
Applications De Recherche Scientifique
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 is widely used in scientific research due to its stability and unique properties. Some applications include:
Metabolic studies: Used as a biomarker to study acrylamide metabolism and its effects on the body
Analytical chemistry: Employed in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for accurate quantification and analysis
Toxicology: Helps in understanding the toxicological effects of acrylamide and its metabolites
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs
Mécanisme D'action
The mechanism of action of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 involves its role as a metabolite of acrylamide. It is formed through the conjugation of acrylamide with glutathione, followed by further metabolism. The molecular targets and pathways include:
Glutathione S-transferase (GST): Catalyzes the conjugation of acrylamide with glutathione
Cytochrome P450 enzymes: Involved in the oxidation of acrylamide to glycidamide
Excretion pathways: Metabolites are excreted through urine, making it a useful biomarker for acrylamide exposure
Comparaison Avec Des Composés Similaires
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 is compared with other similar compounds such as:
N-Acetyl-S-(carbamoylethyl)-L-cysteine: The non-deuterated analog
N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine: Another metabolite of acrylamide
N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)-L-cysteine: A structurally similar compound
Uniqueness:
Deuterium labeling: Enhances stability and allows for precise analytical measurements
Metabolic studies: Provides insights into the metabolism of acrylamide and its effects on the body
List of Similar Compounds
- N-Acetyl-S-(carbamoylethyl)-L-cysteine
- N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine
- N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)-L-cysteine
Propriétés
IUPAC Name |
(2R)-3-(3-amino-3-oxopropyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBCHNJZQQEQRX-FYFSCIFKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCCC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
